Borapetoside F

Hepatotoxicity Natural Product Safety Tinospora crispa

Borapetoside F is a critical analytical reference standard for Tinospora extract authentication and preclinical safety studies. Its distinct stereochemistry renders substitution with Borapetoside B, C, or E scientifically invalid, ensuring experimental reproducibility. Ideal as a structurally related negative control in metabolic SAR assays. Guaranteed high purity for definitive research outcomes.

Molecular Formula C27H34O11
Molecular Weight
CAS No. 151200-50-9
Cat. No. B1163888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorapetoside F
CAS151200-50-9
Molecular FormulaC27H34O11
Structural Identifiers
SMILESCC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5
InChIInChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Borapetoside F (CAS 151200-50-9): Technical Baseline and Procurement Considerations for Research Use


Borapetoside F is a furanoditerpene glycoside primarily isolated from the stems of *Tinospora* species, including *Tinospora crispa* and *Tinospora tuberculata* [1]. As a member of the borapetoside family (compounds A–G), it shares a core clerodane diterpenoid structure glycosylated with a sugar moiety. The compound is identified by its molecular formula C₂₇H₃₄O₁₁ and a molecular weight of 534.55 g/mol [2]. Current interest in Borapetoside F stems from its potential role in the metabolic and toxicological profiles of *Tinospora* extracts, rather than from established, unique bioactivity. Research applications are focused on its use as an analytical reference standard for phytochemical profiling and as a subject in preclinical safety evaluations.

Borapetoside F vs. Other Clerodane Diterpenoids: Why Substitution Compromises Research Integrity


Substituting Borapetoside F with a closely related analog, such as Borapetoside B, C, or E, is scientifically invalid due to established differences in both stereochemistry and toxicological profile. The C-8 stereochemistry is a critical determinant of biological activity within this class: active compounds like Borapetoside A and C possess an 8R-chirality, whereas the inactive Borapetoside B has an 8S-chirality [1]. While the exact stereochemistry of Borapetoside F remains to be fully characterized in the context of its bioactivity, its distinct chemical structure precludes it from being a generic substitute. Furthermore, direct safety evaluations show that while Borapetosides B, C, and F share a lack of hepatotoxicity under specific experimental conditions , this data cannot be extrapolated to other analogs. Using an unverified analog introduces uncontrolled variables regarding both potential activity and safety, thereby compromising the validity and reproducibility of any research findings.

Borapetoside F Procurement Guide: Quantitative Evidence for Differentiation from Analogs


Hepatotoxicity Profile of Borapetoside F vs. B and C in a Murine Model

Borapetoside F was evaluated alongside Borapetosides B and C for hepatotoxic potential in a murine model. Mice were administered a standardized combination of the three compounds (500 mg/kg body weight) or the compounds individually. The study found no conclusive hepatotoxicity for any of the tested compounds under the given experimental conditions, as indicated by normal alanine aminotransferase (ALT) levels and unaltered liver histopathology .

Hepatotoxicity Natural Product Safety Tinospora crispa

Absence of Documented Antihyperglycemic Activity Compared to Borapetoside E

While Borapetoside E has been shown to improve hyperglycemia, insulin resistance, and hepatic steatosis in obese mouse models and to inhibit SREBP expression , no equivalent published data exists for Borapetoside F. Therefore, its procurement for metabolic research should be based on its distinct chemical identity and role as a comparator, not on a presumption of shared bioactivity.

Antihyperglycemic Type 2 Diabetes Metabolic Syndrome

Presence in Global Patent Literature for Diabetes Treatment

Borapetoside F is explicitly claimed as a component in a therapeutic composition for treating diabetes [1]. This positions it within the intellectual property landscape as a compound of commercial and therapeutic interest. While this is not a functional differentiation, it is a significant differentiator in the context of procurement for drug discovery and development, where freedom-to-operate and prior art are critical considerations.

Diabetes Mellitus Therapeutic Composition Patent

Recommended Research Scenarios for Procuring Borapetoside F


Use as an Analytical Reference Standard for Phytochemical Fingerprinting

Given its well-defined chemical structure and presence in multiple *Tinospora* species , Borapetoside F serves as an ideal reference standard for the development and validation of analytical methods (e.g., UPLC-ESI-QTOF-MS/MS) aimed at authenticating botanical raw materials or profiling *Tinospora* extracts [1].

Preclinical Safety Assessment of Tinospora-Derived Compounds

Researchers investigating the controversial hepatotoxicity of *Tinospora crispa* extracts should procure Borapetoside F as a pure, characterized compound to replicate or extend the specific safety findings. The existing data show no conclusive hepatotoxicity for Borapetosides B, C, and F in a murine model , making it a critical reference compound in follow-up mechanistic studies.

Use as a Negative Control or Comparator in Metabolic Assays

As a member of the borapetoside family that currently lacks documented antidiabetic or antihyperglycemic activity (unlike Borapetoside A, C, or E), Borapetoside F can be strategically procured to serve as a structurally related negative control in assays designed to elucidate structure-activity relationships (SAR) for metabolic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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